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molecular formula C19H22N2O3S B1602653 3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 335620-96-7

3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B1602653
M. Wt: 358.5 g/mol
InChI Key: ZDOBEODZHJDKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559143B1

Procedure details

The crude product from step (ii) above was dissolved in warm toluene (150 mL) and treated with anhydrous methanesulfonic acid (50 mL). Toluene (105 mL) was removed from the mixture by distillation at reduced pressure (28 mbar). The remaining mixture was then heated to 110° C. for 6.5 h. The mixture was allowed to cool to 30° C. and the remaining toluene removed by distillation under reduced pressure (25 mbar). The mixture was cooled in an ice/water bath to 40° C. and then treated with water (100 mL), which caused the internal temperature to rise to 70° C. After cooling to 20° C. dichloromethane (80 mL) was added. The mixture was basified by the portionwise addition of aqueous sodium hydroxide solution (10 M, 80 mL), such that the internal temperature remained below 30° C. This took 20 minutes. The dicholoromethane layer was separated and evaporated nearly to dryness in vacuo. Methanol (50 mL) was added and the solvent was again removed in vacuo. The resulting solid was suspended in MeOH (50 mL) and filtered. The filter cake was washed with methanol (20 mL) and the resulting solid dried by air suction to give the title compound as a white crystalline solid (3.46 g, 15% over 3 steps).
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][CH:14]([OH:16])[CH2:13][N:12]([S:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:19])=[O:18])[CH2:11][CH:10](O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CS(O)(=O)=O>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:9][CH:10]2[O:16][CH:14]([CH2:13][N:12]([S:17]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)(=[O:18])=[O:19])[CH2:11]2)[CH2:15]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CN(CC(C1)O)S(=O)(=O)C1=CC=CC=C1)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene (105 mL) was removed from the mixture by distillation at reduced pressure (28 mbar)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 30° C.
CUSTOM
Type
CUSTOM
Details
the remaining toluene removed by distillation under reduced pressure (25 mbar)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice/water bath to 40° C.
ADDITION
Type
ADDITION
Details
treated with water (100 mL), which
CUSTOM
Type
CUSTOM
Details
to rise to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C. dichloromethane (80 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The mixture was basified by the portionwise addition of aqueous sodium hydroxide solution (10 M, 80 mL), such that the internal temperature
CUSTOM
Type
CUSTOM
Details
remained below 30° C
CUSTOM
Type
CUSTOM
Details
This took 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The dicholoromethane layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated nearly to dryness in vacuo
ADDITION
Type
ADDITION
Details
Methanol (50 mL) was added
CUSTOM
Type
CUSTOM
Details
the solvent was again removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with methanol (20 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solid dried by air suction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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